
1-(6-Methylpyrimidin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyrimidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol typically involves the reaction of 6-methylpyrimidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(6-Methylpyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(6-Methylpyrimidin-4-yl)ethanone
Reduction: 1-(6-Methylpyrimidin-4-yl)ethane
Substitution: 1-(6-Methylpyrimidin-4-yl)ethyl chloride or bromide
科学研究应用
1-(6-Methylpyrimidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-(6-Methylpyrimidin-4-yl)ethanone
- 1-(6-Methylpyrimidin-4-yl)ethane
- 1-(6-Methylpyrimidin-4-yl)ethyl chloride
Uniqueness
1-(6-Methylpyrimidin-4-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for a wide range of chemical reactions and interactions, making the compound versatile for various applications.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
1-(6-methylpyrimidin-4-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4,6,10H,1-2H3 |
InChI 键 |
MEVGRIOOKZUBIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


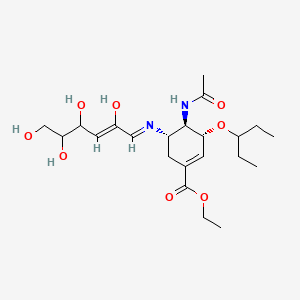


![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
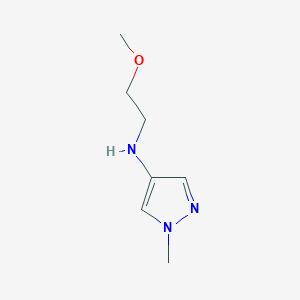
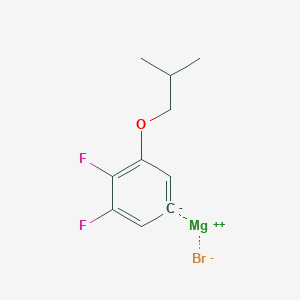
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)

![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
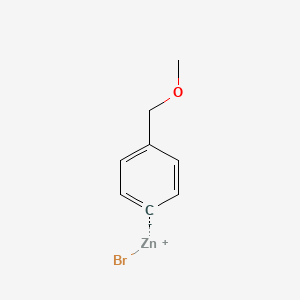

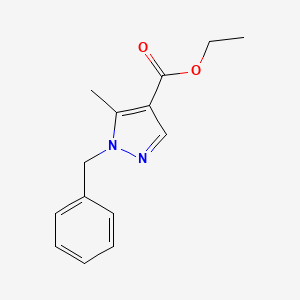
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
